5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-
Overview
Description
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound that belongs to the class of oxazolamines. These compounds are characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a sulfonyl group and various methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, using reagents like sulfonyl chlorides or sulfonic acids.
Substitution Reactions: The methyl and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Purification Methods: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Oxazolamines: Compounds with similar oxazole ring structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Phenyl Substituted Compounds: Compounds with phenyl substituents.
Uniqueness
5-Oxazolamine, N-methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-7-9-15(10-8-12)24(21,22)18-17(19-3)23-16(20-18)14-6-4-5-13(2)11-14/h4-11,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFHYCSLHOKOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153849 | |
Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309735-89-5 | |
Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309735-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701153849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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